molecular formula C17H17N5O B13843675 3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one

3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one

Cat. No.: B13843675
M. Wt: 307.35 g/mol
InChI Key: BXYJFKWQJVSGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a complex heterocyclic compound that features both indole and pyrido[2,3-d]pyrimidin-2-one moieties. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might start with the preparation of an indole derivative, followed by its reaction with a pyrido[2,3-d]pyrimidin-2-one precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrido[2,3-d]pyrimidin-2-one moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, potentially modulating their activity. This compound may interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is unique due to the combination of the indole and pyrido[2,3-d]pyrimidin-2-one moieties, which may confer a distinct set of biological activities and chemical properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C17H17N5O/c1-2-22-10-13-14(6-8-19-16(13)21-17(22)23)20-12-4-3-11-5-7-18-15(11)9-12/h3-9,18H,2,10H2,1H3,(H2,19,20,21,23)

InChI Key

BXYJFKWQJVSGRT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CN=C2NC1=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.